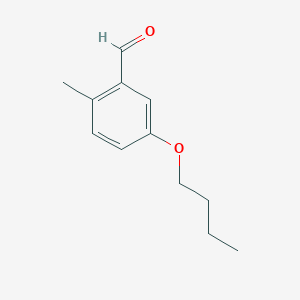

5-Butoxy-2-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

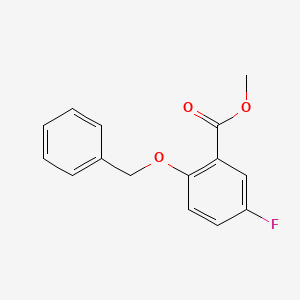

5-Butoxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . The compound is in liquid form .

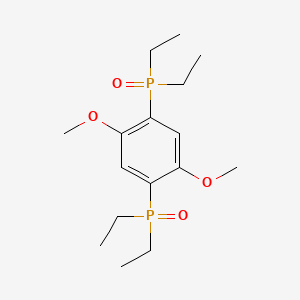

Molecular Structure Analysis

The molecular structure of 5-Butoxy-2-methylbenzaldehyde contains a total of 30 bonds . These include 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde, and 1 aromatic ether .Physical And Chemical Properties Analysis

5-Butoxy-2-methylbenzaldehyde is a liquid with a molecular weight of 192.26 . Its IUPAC name is 5-butoxy-2-methylbenzaldehyde .Mécanisme D'action

Target of Action

5-Butoxy-2-methylbenzaldehyde, a structural analog of benzaldehyde, primarily targets the cellular antioxidation system of fungi . This system includes enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.

Mode of Action

The compound disrupts the cellular antioxidation system, destabilizing the redox homeostasis within the fungal cell . This disruption can lead to an increase in oxidative stress, which can inhibit microbial growth . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional drugs or fungicides .

Biochemical Pathways

It is known that the compound disrupts the oxidative stress-response pathway . This disruption can lead to an increase in oxidative stress within the cell, affecting various downstream processes and ultimately inhibiting microbial growth .

Result of Action

The primary result of the action of 5-Butoxy-2-methylbenzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound increases oxidative stress within the cell, leading to growth inhibition . When used in combination with other antifungal agents, it can enhance their efficacy, potentially reducing costs, abating resistance, and alleviating negative side effects associated with current antifungal treatments .

Propriétés

IUPAC Name |

5-butoxy-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)11(8-12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSYANBARUMXBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butoxy-2-methylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)

![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)